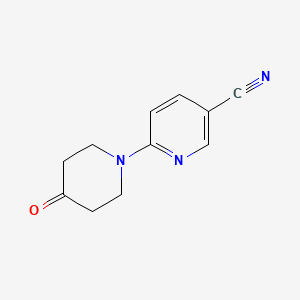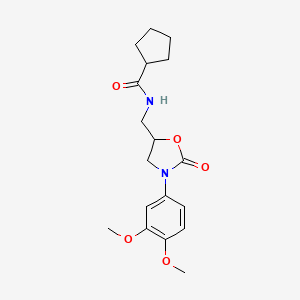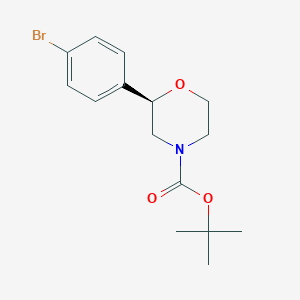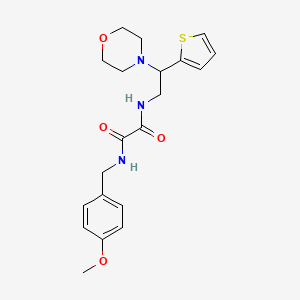
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol It is known for its unique structure, which includes a piperidinone ring attached to a pyridine ring with a nitrile group
Mecanismo De Acción
Target of Action
The primary target of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, catalyzes the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
This compound acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting the production of thrombin .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation and, consequently, fibrin formation . This results in an antithrombotic effect, preventing the formation of harmful blood clots .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . Elimination pathways may include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The inhibition of FXa by this compound leads to a reduction in thrombin generation and fibrin formation . This results in an antithrombotic effect, reducing the risk of harmful clot formation .
Métodos De Preparación
The synthesis of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-piperidone with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Comparación Con Compuestos Similares
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
4-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile: Similar structure but with different substitution patterns on the piperidine ring.
6-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile: Similar structure but with the nitrile group at a different position on the pyridine ring.
6-(4-Oxopiperidin-1-yl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
6-(4-oxopiperidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKYOINYKWSUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2868210.png)


![tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate](/img/structure/B2868218.png)



![N-[(4-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2868226.png)


![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)
